molecular formula C13H10ClFO B6380918 2-Chloro-4-(5-fluoro-2-methylphenyl)phenol, 95% CAS No. 1261971-87-2

2-Chloro-4-(5-fluoro-2-methylphenyl)phenol, 95%

Cat. No. B6380918
CAS RN: 1261971-87-2
M. Wt: 236.67 g/mol
InChI Key: KLQXUPBHSXAWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(5-fluoro-2-methylphenyl)phenol, 95% (hereafter referred to as 2-Chloro-4-FMPP) is an organofluorine compound with a wide range of applications in scientific research. It is a white powder that is soluble in polar solvents, such as methanol, ethanol, and acetonitrile. Its chemical formula is C9H7ClF2O, and its molecular weight is 202.62 g/mol. 2-Chloro-4-FMPP is a versatile compound that can be used in a variety of laboratory experiments, and its advantages and limitations should be considered before utilizing it in research.

Scientific Research Applications

2-Chloro-4-FMPP has a range of applications in scientific research, including as a reagent in organic synthesis, as an antioxidant, and as a pharmaceutical intermediate. It can be used to synthesize a variety of compounds, including 4-fluoro-3-methylphenylboronic acid, 4-fluoro-3-methylphenylboronic acid pinacol ester, and 4-fluoro-3-methylphenylboronic acid pinacol ester hydrochloride. It can also be used in the synthesis of pharmaceuticals, such as the antidepressant fluoxetine, and the anti-inflammatory drug celecoxib.

Mechanism of Action

2-Chloro-4-FMPP acts as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells. It can also act as an inhibitor of enzymes, such as cyclooxygenase-2, which is responsible for the synthesis of prostaglandins.
Biochemical and Physiological Effects
2-Chloro-4-FMPP has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer effects in vitro, inhibiting the growth of cancer cells and inducing apoptosis. Its antioxidant properties may also be beneficial in protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

2-Chloro-4-FMPP has a number of advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize and is soluble in polar solvents. It is also stable and can be stored for long periods of time without significant degradation. The main limitation of 2-Chloro-4-FMPP is its low solubility in non-polar solvents, which can limit its use in certain experiments.

Future Directions

In the future, 2-Chloro-4-FMPP may be used in the synthesis of new compounds with potential therapeutic applications. Its antioxidant properties may also be further explored, as well as its potential to inhibit enzymes involved in the synthesis of prostaglandins. Its anti-inflammatory and anti-cancer effects may also be studied further in animal models and clinical trials. Additionally, its solubility in non-polar solvents may be improved to make it more versatile for laboratory experiments.

Synthesis Methods

2-Chloro-4-FMPP can be synthesized by the reaction of 5-fluoro-2-methylphenol with chloroacetic acid in the presence of anhydrous potassium carbonate. The reaction is conducted at temperatures between 50-60°C and is typically completed within 1-2 hours. The reaction produces 2-chloro-4-FMPP as a white powder.

properties

IUPAC Name

2-chloro-4-(5-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-2-4-10(15)7-11(8)9-3-5-13(16)12(14)6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQXUPBHSXAWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685904
Record name 3-Chloro-5'-fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(5-fluoro-2-methylphenyl)phenol

CAS RN

1261971-87-2
Record name 3-Chloro-5'-fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.